molecular formula C19H21BrN2O3 B13697099 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid

6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid

Cat. No.: B13697099
M. Wt: 405.3 g/mol
InChI Key: KJDBEPXSDXUHIS-UHFFFAOYSA-N
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Description

6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid is a complex organic compound that combines a brominated indole derivative with a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole typically involves the bromination of a suitable indole precursor, followed by cyclization and reduction steps. The phenylacetic acid component can be introduced through esterification or amidation reactions. Key reagents may include bromine, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination and cyclization processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the phenylacetic acid moiety.

    Reduction: Reduction reactions can target the bromine substituent or the indole ring, potentially leading to debromination or hydrogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products

    Oxidation: Products may include oxidized indole derivatives or carboxylic acids.

    Reduction: Reduced or debrominated indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s indole core is a common motif in many biologically active molecules. It may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

Medicine

Due to its potential biological activities, this compound could be explored as a lead compound in medicinal chemistry. Its derivatives might be developed into therapeutic agents for various diseases.

Industry

In the chemical industry, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid exerts its effects would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The phenylacetic acid moiety may enhance binding affinity or modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    6-bromoindole: A simpler brominated indole derivative.

    2-phenylacetic acid: A common phenylacetic acid derivative.

    Tryptamines: Indole derivatives with various biological activities.

Uniqueness

The combination of a brominated indole with a phenylacetic acid moiety makes this compound unique. This dual functionality allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler indole or phenylacetic acid derivatives.

Properties

IUPAC Name

6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2.C8H8O3/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,8,10,13-14H,4-6H2;1-5,7,9H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDBEPXSDXUHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC3=C2C=CC=C3Br.C1=CC=C(C=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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